molecular formula C5H8N2O B1317636 4-Ethoxy-1H-pyrazole CAS No. 81437-10-7

4-Ethoxy-1H-pyrazole

Cat. No.: B1317636
CAS No.: 81437-10-7
M. Wt: 112.13 g/mol
InChI Key: BPRNZDDUXRNPLK-UHFFFAOYSA-N
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Description

4-Ethoxy-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Scientific Research Applications

4-Ethoxy-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: This compound is used in the development of agrochemicals and dyes

Mechanism of Action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that 4-Ethoxy-1H-pyrazole may interact with biological targets related to these diseases.

Mode of Action

Pyrazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have demonstrated superior antipromastigote activity, which is more active than standard drugs . This suggests that this compound might interact with its targets in a similar manner, leading to significant changes in the target cells.

Biochemical Pathways

Given the known antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may affect pathways related to these diseases.

Pharmacokinetics

The physicochemical properties of the compound, such as its log kow value , can provide some insights into its potential bioavailability and pharmacokinetic behavior.

Result of Action

Given the known activities of pyrazole derivatives, it can be inferred that this compound may have significant effects on the cells of the organisms against which it shows activity .

Action Environment

The compound’s success in suzuki–miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions , suggests that it may be relatively stable and effective under a variety of environmental conditions.

Future Directions

Pyrazole derivatives, including “4-Ethoxy-1H-pyrazole”, continue to be a focus of research due to their diverse structural significance and biological activities . Future research directions include the development of new synthetic strategies, the exploration of their biological activities, and the study of their structure-activity relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1H-pyrazole typically involves a cyclocondensation reaction between a suitable hydrazine and a carbonyl compound. One common method is the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole-4-carboxylic acids, hydrazine derivatives, and various substituted pyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1H-pyrazole is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

4-ethoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-8-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNZDDUXRNPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541922
Record name 4-Ethoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81437-10-7
Record name 4-Ethoxy-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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